4-(1-Ethoxyethoxy)-2-methyl-1-butene

Catalog No.
S1798167
CAS No.
261378-88-5
M.F
C₉H₁₈O₂
M. Wt
158.24
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethoxyethoxy)-2-methyl-1-butene

CAS Number

261378-88-5

Product Name

4-(1-Ethoxyethoxy)-2-methyl-1-butene

IUPAC Name

4-(1-ethoxyethoxy)-2-methylbut-1-ene

Molecular Formula

C₉H₁₈O₂

Molecular Weight

158.24

InChI

InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3

SMILES

CCOC(C)OCCC(=C)C

4-(1-Ethoxyethoxy)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a 2-methyl-1-butene backbone. The molecular formula for this compound is C9H18O2C_9H_{18}O_2, and it has a molecular weight of approximately 158.24 g/mol. This compound is primarily recognized for its utility in organic synthesis and as a reagent in various

Due to its double bond and functional groups. Common reactions include:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to form corresponding alcohols.
  • Addition Reactions: The double bond can react with halogens or hydrogen halides, leading to the formation of haloalkanes.
  • Polymerization: Under certain conditions, this compound can polymerize, forming larger macromolecules.

The reactivity of this compound makes it a valuable intermediate in synthetic organic chemistry .

The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1-butene can be achieved through several methods:

  • Alkylation Reactions: By reacting 2-methyl-1-butene with ethylene oxide or ethyl bromide under basic conditions, the desired compound can be synthesized.
  • Esterification: The reaction of appropriate alcohols with acid chlorides can yield this compound as an ester.
  • Grignard Reactions: Utilizing Grignard reagents allows for the introduction of ethoxy groups into the molecule.

These methods highlight the versatility and accessibility of this compound in laboratory settings .

4-(1-Ethoxyethoxy)-2-methyl-1-butene has several applications:

  • Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.
  • Intermediate in Pharmaceutical Chemistry: It is used in the production of various pharmaceutical compounds, including key intermediates like Mevalonolactone .
  • Chemical Research: It is utilized in studies focusing on reaction mechanisms and new synthetic pathways.

These applications underscore its importance in both industrial and academic research contexts .

Several compounds share structural similarities with 4-(1-Ethoxyethoxy)-2-methyl-1-butene. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-buteneC5H10C_5H_{10}Simple alkene without ethoxy groups
2-Ethoxy-3-methyl-1-buteneC7H14OC_7H_{14}OContains an ethoxy group at a different position
4-(4-Ethoxyphenyl)-2-methyl-1-buteneC13H18OC_{13}H_{18}OContains a phenyl group enhancing reactivity

These compounds illustrate the structural diversity within this class of molecules while highlighting the unique ethoxyethoxy substitution present in 4-(1-Ethoxyethoxy)-2-methyl-1-butene .

The unique combination of functional groups and structural features makes 4-(1-Ethoxyethoxy)-2-methyl-1-butene particularly valuable in synthetic organic chemistry compared to its analogs.

XLogP3

2.6

Dates

Modify: 2024-04-14

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